molecular formula C17H10Cl2N2OS2 B2612919 (Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 393835-15-9

(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

Cat. No.: B2612919
CAS No.: 393835-15-9
M. Wt: 393.3
InChI Key: OQQRGRILVDTJPM-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Biological and Pharmacological Activities Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties. They serve as core structures in many bioactive molecules and are crucial in the development of novel drugs. For example, thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, indicating the importance of benzothiazole derivatives in evaluating new compounds for therapeutic use (J. Ashby et al., 1978).

Environmental Impact and Degradation Research also encompasses the environmental impact and degradation pathways of benzothiazole derivatives. Studies on condensed thiophenes, a significant portion of organosulfur compounds in petroleum, have focused on their biodegradation and potential environmental toxicity. Such investigations contribute to understanding the environmental behavior of these compounds and their analogues (K. Kropp & P. Fedorak, 1998).

Supramolecular Chemistry Benzothiazole derivatives are pivotal in supramolecular chemistry, where their self-assembly into one-dimensional structures is exploited in various applications, from nanotechnology to biomedical fields. Their ability to form stable rod-like structures through hydrogen bonding and their multivalent nature for biomedical applications highlight the versatility of benzothiazole derivatives in designing supramolecular architectures (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Mechanism of Action

Benzothiazole derivatives have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Future Directions

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Benzothiazole derivatives are being studied for their potential as quorum sensing inhibitors . Further studies are needed to confirm their binding with human A2A receptor for the design and development of potent antagonists .

Properties

IUPAC Name

3-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2OS2/c1-21-11-7-6-9(18)8-13(11)24-17(21)20-16(22)15-14(19)10-4-2-3-5-12(10)23-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQRGRILVDTJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.